Propan-2-yl [methyl(diphenyl)silyl]acetate
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Overview
Description
ISOPROPYL 2-(METHYLDIPHENYLSILYL)ACETATE: is an organic compound with the molecular formula C18H22O2Si . It is a derivative of acetic acid and isopropanol, featuring a methyldiphenylsilyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ISOPROPYL 2-(METHYLDIPHENYLSILYL)ACETATE typically involves the silylation of the lithium enolate of an ester. This reaction is carried out using methyldiphenylchlorosilane, which results in the exclusive formation of the α-methyldiphenylsilyl ester . The reaction conditions are generally mild and can be optimized to achieve high yields.
Industrial Production Methods: Industrial production of ISOPROPYL 2-(METHYLDIPHENYLSILYL)ACETATE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The scalability of the synthesis makes it feasible for commercial production.
Chemical Reactions Analysis
Types of Reactions: ISOPROPYL 2-(METHYLDIPHENYLSILYL)ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
ISOPROPYL 2-(METHYLDIPHENYLSILYL)ACETATE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be utilized in the study of biological systems, especially in the development of silicon-based biomolecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism by which ISOPROPYL 2-(METHYLDIPHENYLSILYL)ACETATE exerts its effects involves interactions with molecular targets and pathways. The methyldiphenylsilyl group plays a crucial role in its reactivity and stability. The compound can interact with various enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
ISOPROPYL ACETATE: An ester with a similar structure but without the methyldiphenylsilyl group.
METHYLDIPHENYLSILYL ACETATE: A compound with a similar silyl group but different ester moiety.
Uniqueness: ISOPROPYL 2-(METHYLDIPHENYLSILYL)ACETATE is unique due to the presence of the methyldiphenylsilyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized applications where other similar compounds may not be suitable.
Properties
CAS No. |
87776-13-4 |
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Molecular Formula |
C18H22O2Si |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
propan-2-yl 2-[methyl(diphenyl)silyl]acetate |
InChI |
InChI=1S/C18H22O2Si/c1-15(2)20-18(19)14-21(3,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15H,14H2,1-3H3 |
InChI Key |
BTVMSVMHNBLMQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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